2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it useful for drug development, material science, and biological studies.
Preparation Methods
The synthesis of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This step involves the reaction of a thioamide with a haloketone to form the thiazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Cyclohexyl group addition: The cyclohexyl group is added via an amide bond formation reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can be compared with similar compounds such as:
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide: This compound has a similar structure but with a benzyl group instead of an amino group.
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide: This compound has a cyclohexylmethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUXRLWJYAHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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